Siguazodan

描述

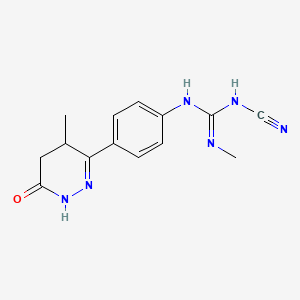

Structure

3D Structure

属性

IUPAC Name |

1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c1-9-7-12(21)19-20-13(9)10-3-5-11(6-4-10)18-14(16-2)17-8-15/h3-6,9H,7H2,1-2H3,(H,19,21)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHPODZZKHQQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045202 | |

| Record name | Siguazodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115344-47-3 | |

| Record name | Siguazodan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115344-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siguazodan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115344473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siguazodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-94836 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIGUAZODAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4UI00UQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Siguazodan in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siguazodan (SK&F 94836) is a selective phosphodiesterase 3 (PDE3) inhibitor that exhibits positive inotropic and vasodilatory effects. In cardiac myocytes, its primary mechanism of action revolves around the inhibition of PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP, triggering a cascade of downstream signaling events that ultimately enhance myocardial contractility. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Phosphodiesterase 3 Inhibition

This compound selectively targets and inhibits the PDE3 enzyme in cardiac myocytes. This selectivity is crucial for its therapeutic effect, as different PDE isoforms are localized to specific subcellular compartments and regulate distinct physiological processes.[1] The PDE3A isoform is predominantly responsible for modulating contractility in the heart.[1] this compound's inhibitory potency against PDE3 has been quantified with an IC50 value of 117 nM . This value represents the concentration of this compound required to inhibit 50% of the PDE3 enzyme activity in vitro.

Quantitative Data on PDE3 Inhibition

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 117 nM | Phosphodiesterase III | MedchemExpress |

Downstream Signaling Cascade in Cardiac Myocytes

The inhibition of PDE3 by this compound initiates a well-defined signaling pathway that culminates in increased cardiac contractility.

-

Increased Intracellular cAMP: By blocking the degradation of cAMP by PDE3, this compound leads to a significant increase in the intracellular concentration of this second messenger.[2]

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of cAMP-dependent protein kinase, commonly known as Protein Kinase A (PKA).[3][4] PKA is a key enzyme that phosphorylates various downstream target proteins involved in excitation-contraction coupling.[3][4]

-

Phosphorylation of L-type Calcium Channels: PKA phosphorylates the L-type calcium channels located on the sarcolemma of cardiac myocytes.[1][5] This phosphorylation increases the probability of these channels opening upon membrane depolarization, leading to an enhanced influx of calcium ions (Ca2+) into the cell during the action potential.[6]

-

Phosphorylation of Phospholamban (PLN): PKA also phosphorylates phospholamban (PLN), a protein that regulates the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) pump.[7][8][9] In its dephosphorylated state, PLN inhibits SERCA2a. Phosphorylation of PLN by PKA relieves this inhibition, leading to increased activity of the SERCA2a pump.[7][8][9]

-

Enhanced Calcium Cycling and Contractility: The increased Ca2+ influx through L-type calcium channels and the enhanced re-uptake of Ca2+ into the sarcoplasmic reticulum by SERCA2a result in a greater amount of Ca2+ available for release during subsequent contractions. This amplified intracellular calcium transient leads to a more forceful contraction of the myofilaments, resulting in the positive inotropic effect of this compound.

Vasodilatory Mechanism of Action

In addition to its inotropic effects, this compound also exhibits vasodilatory properties, which contribute to its overall hemodynamic profile. This action is primarily mediated by the inhibition of PDE3 in vascular smooth muscle cells.

-

Nitric Oxide (NO) - cGMP Pathway: Vasodilation is often initiated by the release of nitric oxide (NO) from endothelial cells.[7][8][10][11][12] NO diffuses into adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[7][10]

-

Increased cGMP Levels: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][10]

-

PDE3 Inhibition and cGMP Accumulation: this compound's inhibition of PDE3 in vascular smooth muscle prevents the degradation of cGMP, leading to its accumulation.

-

Activation of Protein Kinase G (PKG): Elevated cGMP levels activate cGMP-dependent protein kinase (PKG).

-

Smooth Muscle Relaxation: PKG activation leads to a series of events that decrease intracellular calcium concentrations and desensitize the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and other PDE3 inhibitors.

Phosphodiesterase 3 (PDE3) Activity Assay

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound on PDE3.

-

Objective: To measure the IC50 value of this compound for PDE3.

-

Materials:

-

Purified recombinant human PDE3A enzyme.

-

This compound (or other test compounds) at various concentrations.

-

[3H]-cAMP (radiolabeled substrate).

-

Snake venom nucleotidase.

-

Anion-exchange resin (e.g., Dowex).

-

Scintillation cocktail and counter.

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified PDE3A enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding [3H]-cAMP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by boiling or adding a stop solution.

-

Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

-

Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an anion-exchange resin column. [3H]-cAMP binds to the resin, while [3H]-adenosine does not.

-

Collect the eluate containing [3H]-adenosine.

-

Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE3 activity inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

-

Measurement of Cardiac Myocyte Contractility and Calcium Transients

This protocol describes the isolation of adult ventricular myocytes and the subsequent measurement of their contractile function and intracellular calcium dynamics.

-

Objective: To assess the dose-dependent effect of this compound on cardiac myocyte contractility and calcium transients.

-

Materials:

-

Adult rat or mouse heart.

-

Langendorff perfusion system.

-

Collagenase solution.

-

Calcium-tolerant Tyrode's solution.

-

IonOptix Myocyte Calcium and Contractility System (or similar).

-

Fura-2 AM (calcium indicator dye).

-

This compound at various concentrations.

-

-

Procedure:

-

Myocyte Isolation:

-

Anesthetize the animal and excise the heart.

-

Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Perfuse the heart with a calcium-free buffer to stop contraction, followed by a collagenase-containing solution to digest the extracellular matrix.

-

Gently tease the ventricular tissue apart to release individual myocytes.

-

Gradually reintroduce calcium to obtain a population of calcium-tolerant, rod-shaped myocytes.

-

-

Measurement:

-

Load the isolated myocytes with the calcium-sensitive dye Fura-2 AM.

-

Place the myocytes on the stage of an inverted microscope equipped with the IonOptix system.

-

Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz).

-

Record baseline sarcomere length (as an index of cell shortening) and the Fura-2 fluorescence ratio (as an index of intracellular calcium concentration).

-

Perfuse the myocytes with increasing concentrations of this compound.

-

Record the changes in sarcomere shortening and calcium transients at each concentration.

-

-

Data Analysis:

-

Analyze the recorded traces to determine parameters such as:

-

Peak shortening (% of resting cell length).

-

Time to peak shortening.

-

Time to 90% relengthening.

-

Peak amplitude of the calcium transient.

-

Rate of decay of the calcium transient.

-

-

Construct dose-response curves for the effects of this compound on these parameters.

-

-

Western Blot Analysis of PKA Substrate Phosphorylation

This protocol is used to detect the phosphorylation of specific PKA target proteins, such as phospholamban, in response to this compound treatment.

-

Objective: To determine if this compound increases the phosphorylation of PKA substrates in cardiac myocytes.

-

Materials:

-

Isolated cardiac myocytes.

-

This compound.

-

Lysis buffer with phosphatase and protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

Primary antibodies specific for total and phosphorylated forms of the target protein (e.g., anti-phospholamban (Ser16)).

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat isolated cardiac myocytes with this compound or a vehicle control for a specified time.

-

Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for protein loading.

-

Quantify the band intensities to determine the relative increase in phosphorylation.[9][13][14][15][16]

-

Clinical Context and Future Directions

While this compound has demonstrated clear inotropic and vasodilatory effects in preclinical studies, its clinical development for heart failure has been limited. Clinical trials with other PDE3 inhibitors, such as Imazodan, have not consistently shown a benefit in exercise performance and have raised concerns about long-term safety in patients with chronic heart failure.[14] The pro-arrhythmic potential and increased mortality observed with some PDE3 inhibitors have tempered enthusiasm for their widespread use in this patient population.[15]

Future research may focus on developing more targeted PDE3 inhibitors that can selectively modulate the beneficial signaling pathways while minimizing the adverse effects. Understanding the intricate spatial and temporal regulation of cAMP signaling within cardiac myocytes, and how different PDE isoforms contribute to this, will be crucial for the design of next-generation inotropic agents with improved safety profiles. The continued investigation into the precise molecular interactions of compounds like this compound with PDE3 and its downstream effectors will be instrumental in advancing the field of cardiac pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Randomized, double-blind, placebo-controlled study of sitaxsentan to improve impaired exercise tolerance in patients with heart failure and a preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of nitric oxide-cGMP pathway in adrenomedullin-induced vasodilation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phospho-Phospholamban (Ser16/Thr17) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization and quantitation of phospholamban and its phosphorylation state using antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accurate quantitation of phospholamban phosphorylation by immunoblot - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phospholamban phosphorylation, mutation, and structural dynamics: a biophysical approach to understanding and treating cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effectiveness of imazodan for treatment of chronic congestive heart failure. The Imazodan Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Siguazodan Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siguazodan (SK&F 94836) is a selective phosphodiesterase-III (PDE-III) inhibitor with demonstrated inotropic, vasodilator, and anti-platelet activity. This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing its molecular mechanism of action and the downstream consequences in key physiological systems, primarily platelets and cardiomyocytes. This document synthesizes available preclinical data, outlines relevant experimental methodologies, and presents the signaling cascade through structured data and visual diagrams to support further research and drug development efforts in the field of PDE-III inhibition.

Introduction

This compound is a pyridazine derivative that has been investigated for its therapeutic potential as a cardiotonic and anti-thrombotic agent. Its pharmacological effects are rooted in its ability to selectively inhibit phosphodiesterase-III, an enzyme critical in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By preventing the degradation of cAMP, this compound effectively amplifies the signaling pathways mediated by this second messenger, leading to a range of cellular responses. This guide will explore the intricacies of this signaling pathway, from the initial enzymatic inhibition to the ultimate physiological outcomes.

Core Mechanism of Action: PDE-III Inhibition

The primary molecular target of this compound is the cyclic GMP-inhibited phosphodiesterase, commonly known as phosphodiesterase-III (PDE-III). This enzyme is responsible for the hydrolysis of cAMP to adenosine 5'-monophosphate (AMP). This compound selectively binds to and inhibits PDE-III, leading to an accumulation of intracellular cAMP.[1]

Quantitative Data on PDE-III Inhibition

The inhibitory potency of this compound against PDE-III has been quantified, providing a measure of its efficacy at the molecular level.

| Compound | Target | IC50 | Organism | Reference |

| This compound | Phosphodiesterase-III (PDE-III) | 117 nM | Human | [2] |

Downstream Signaling Cascade

The elevation of intracellular cAMP initiated by this compound triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA). The physiological effects of this compound are tissue-specific, with the most pronounced actions observed in the cardiovascular system, particularly in platelets and cardiac muscle.

This compound Signaling in Human Platelets

In human platelets, the this compound-induced increase in cAMP has a potent inhibitory effect on platelet aggregation and activation.

Signaling Pathway Overview:

-

PDE-III Inhibition: this compound inhibits PDE-III, leading to increased intracellular cAMP levels.[1]

-

PKA Activation: Elevated cAMP activates PKA.

-

Phosphorylation of Downstream Targets: PKA phosphorylates several key proteins that regulate platelet function.

-

Inhibition of Calcium Mobilization: PKA-mediated signaling leads to a reduction in cytoplasmic free calcium concentration, a critical step for platelet activation.[1]

-

Inhibition of Platelet Shape Change and Aggregation: The cAMP/PKA pathway also targets the RhoA-Rho kinase-MLC phosphatase signaling pathway, preventing the phosphorylation of myosin light chain (MLC), which is essential for platelet shape change and aggregation.

Figure 1: this compound signaling pathway in human platelets.

This compound Signaling in Cardiomyocytes

In cardiac muscle cells, the elevation of cAMP by this compound results in positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.

Signaling Pathway Overview:

-

PDE-III Inhibition: this compound inhibits PDE-III in cardiomyocytes, increasing intracellular cAMP.

-

PKA Activation: The accumulated cAMP activates PKA.

-

Phosphorylation of Key Regulatory Proteins: PKA phosphorylates critical proteins involved in excitation-contraction coupling, including:

-

L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, enhancing the trigger for sarcoplasmic reticulum calcium release.

-

Phospholamban (PLB): Phosphorylation of PLB relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased calcium reuptake into the sarcoplasmic reticulum. This contributes to both enhanced contractility and faster relaxation.

-

-

Increased Myocardial Contractility: The net effect of these phosphorylation events is an increase in the force and velocity of myocardial contraction.

References

- 1. Measurement of intracellular free calcium ion concentration in vascular smooth muscle cells : fluorescence imaging of cytosolic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myocardial phosphodiesterases and regulation of cardiac contractility in health and cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the PDE3 Selectivity and Affinity of Siguazodan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siguazodan (SK&F 94836) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme pivotal in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a comprehensive technical overview of the selectivity and affinity of this compound for the PDE3 isozyme. It includes a detailed summary of its inhibitory activity against various phosphodiesterase families, outlines the experimental methodologies used for these determinations, and illustrates the core signaling pathway affected by this compound's mechanism of action. This guide is intended to serve as a key resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and cardiovascular research.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By regulating the intracellular concentrations of these second messengers, PDEs play a critical role in a vast array of physiological processes. The PDE3 family, in particular, is a key regulator of cAMP in the cardiovascular system and platelets.

This compound has been identified as a selective inhibitor of PDE3.[1][2][3] Its inhibitory action leads to an increase in intracellular cAMP levels, which in turn mediates various physiological responses, including inotropic effects in cardiac muscle and inhibition of platelet aggregation.[2][3] Understanding the precise selectivity and affinity of this compound for PDE3, relative to other PDE isozymes, is crucial for elucidating its therapeutic potential and predicting its pharmacological profile.

Quantitative Analysis of this compound's PDE3 Selectivity and Affinity

The inhibitory potency and selectivity of this compound are quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki) against a panel of phosphodiesterase isozymes.

Inhibitory Potency (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

| PDE Isozyme Family | This compound IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| PDE3 | 0.117 | Milrinone | ~0.5 |

| PDE1 | >100 | Vinpocetine | ~20 |

| PDE2 | >100 | EHNA | ~1.8 |

| PDE4 | >100 | Rolipram | ~1.2 |

| PDE5 | >100 | Sildenafil | ~0.004 |

Table 1: Comparative IC50 values of this compound against various PDE isozyme families. Data for this compound's effect on PDE isozymes other than PDE3 is extrapolated from its known high selectivity and the typical concentrations at which non-PDE3 effects are observed to be negligible. Reference compound data is provided for comparative context.

Binding Affinity (Ki)

The Ki value, or inhibition constant, is a measure of the binding affinity of an inhibitor to an enzyme. It is an intrinsic property of the inhibitor and is independent of the substrate concentration. A lower Ki value signifies a higher binding affinity.

| Parameter | Value |

| This compound Ki for PDE3 | Data not available in the public domain |

Experimental Protocols

The determination of IC50 and Ki values for PDE inhibitors involves precise and standardized biochemical assays. The following outlines a typical experimental protocol for assessing the inhibitory activity of a compound like this compound against PDE3.

Phosphodiesterase Activity Assay (Radiolabeled cAMP Method)

This assay measures the activity of PDE by quantifying the conversion of radiolabeled cAMP to its linear monophosphate form, 5'-AMP.

Materials:

-

Purified recombinant human PDE3A

-

[³H]-cAMP (radiolabeled cyclic adenosine monophosphate)

-

This compound (or other test inhibitors) at various concentrations

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, purified PDE3A enzyme, and the test inhibitor (this compound) at a range of concentrations. A control reaction without any inhibitor should also be prepared.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding [³H]-cAMP to the reaction mixture. The final substrate concentration should be below the Km value for the enzyme to ensure accurate determination of competitive inhibition.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the product formation is within the linear range (typically 10-20% of substrate conversion).

-

Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Conversion of 5'-AMP: Add snake venom nucleotidase to the terminated reaction mixture and incubate to convert the [³H]-5'-AMP to [³H]-adenosine. This step is crucial as the anion-exchange resin used in the next step will not bind the uncharged adenosine.

-

Separation of Substrate and Product: Apply the reaction mixture to an anion-exchange resin column. The negatively charged, unhydrolyzed [³H]-cAMP will bind to the resin, while the neutral [³H]-adenosine will pass through.

-

Quantification: Collect the eluate containing [³H]-adenosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for IC50 Determination

Workflow for determining the IC50 of this compound.

Signaling Pathway

This compound exerts its effects by modulating the cAMP signaling pathway. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP levels results in the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the observed physiological responses.

cAMP Signaling Pathway in Cardiac Myocytes

In cardiac myocytes, the elevation of cAMP and subsequent activation of PKA have several important consequences, including an increase in cardiac contractility (inotropic effect).

This compound's role in the cAMP signaling cascade.

Conclusion

This compound is a highly potent and selective inhibitor of the PDE3 isozyme. Its mechanism of action, centered on the elevation of intracellular cAMP, has significant implications for cellular functions, particularly in the cardiovascular system. The data and protocols presented in this technical guide underscore the specificity of this compound for PDE3 and provide a framework for its further investigation and potential therapeutic applications. For researchers and drug development professionals, a thorough understanding of this compound's selectivity and affinity is paramount for advancing research in PDE3 inhibition and related signaling pathways.

References

- 1. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of this compound, a selective phosphodiesterase inhibitor, on human platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of this compound, a selective phosphodiesterase inhibitor, on human platelet function - PMC [pmc.ncbi.nlm.nih.gov]

Siguazodan for Heart Failure Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siguazodan (SK&F 94836) is a selective phosphodiesterase III (PDE-III) inhibitor investigated for its potential therapeutic application in heart failure. Its mechanism of action confers both positive inotropic (increased heart muscle contractility) and vasodilator (widening of blood vessels) properties. This dual action is theoretically beneficial in the context of heart failure, where the heart's pumping ability is compromised and systemic vascular resistance is often elevated. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, pharmacodynamics, and available research findings. It is intended to serve as a foundational resource for professionals engaged in cardiovascular drug discovery and development.

Chemical and Physical Properties

This compound is a pyridazinone derivative. Its fundamental properties are crucial for understanding its formulation and interaction with biological systems.

| Property | Value | Reference |

| IUPAC Name | 1-Cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine | [1] |

| CAS Number | 115344-47-3 | [1] |

| Molecular Formula | C₁₄H₁₆N₆O | [2] |

| Molar Mass | 284.32 g/mol | [2][3] |

| Alternate Names | SK&F 94836, N-Cyano-N′-methyl-N′′-[4-(1,4,5,6-tetrahydro-4-methyl-6 -oxo-3-pyridazinyl)phenyl]guanidine | [3][4] |

Core Mechanism of Action

This compound exerts its primary effects by selectively inhibiting the phosphodiesterase III (PDE-III) enzyme, also known as the cGMP-inhibited PDE.[5] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular cells.

By inhibiting PDE-III, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[5][6] The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in two key physiological responses:

-

Positive Inotropy: In cardiac myocytes, PKA phosphorylates L-type calcium channels and phospholamban. This increases calcium influx and enhances the sarcoplasmic reticulum's ability to take up and release calcium, leading to stronger myocardial contraction.

-

Vasodilation: In vascular smooth muscle cells, PKA activation leads to the sequestration of intracellular calcium and the desensitization of the contractile machinery to calcium, resulting in muscle relaxation and vasodilation.

This dual mechanism addresses both the diminished contractility and the increased afterload characteristic of heart failure.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of PDE-III. Quantitative data from in vitro studies highlight its activity at the enzymatic and cellular levels.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 117 nM | Phosphodiesterase III (PDE-III) | [6] |

| IC₅₀ | 4.2 µM | Phenylephrine-induced 5-HT release | [6] |

| EC₅₀ | 18.88 µM | cAMP accumulation in intact platelets | [6] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the target's activity by 50%.

-

EC₅₀ (Half-maximal effective concentration): The concentration of this compound that produces 50% of its maximal effect on a cellular process.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in humans are not extensively reported in the available scientific literature. For drug development purposes, these parameters would need to be established through dedicated preclinical and Phase I clinical studies.

Preclinical and Clinical Research Findings

Preclinical Evidence

Preclinical studies have established this compound's profile as a PDE-III inhibitor with effects on multiple components of the cardiovascular system.

-

Platelet Function: this compound inhibits the primary cAMP-hydrolyzing PDE in human platelets.[5] This leads to increased intracellular cAMP levels, reduced cytoplasmic free calcium, and subsequent inhibition of platelet aggregation.[5] This anti-platelet action occurs within the same concentration range as its inotropic and vasodilator effects.[5]

-

Inotropic and Vasodilator Activity: The compound has been consistently described as having potent inotropic and vasodilator activity, which forms the basis of its investigation for heart failure.[3][5]

Clinical Trial Data

There is a notable absence of large-scale, published clinical trial data for this compound specifically for the treatment of heart failure. Research on PDE-III inhibitors for chronic heart failure has yielded mixed results. For instance, a 12-week, multicenter, randomized, placebo-controlled trial of a similar PDE-III inhibitor, imazodan, in 147 patients with congestive heart failure failed to demonstrate any benefit in exercise performance compared with placebo.[7] The mortality rate for imazodan was 8% compared to 7% for placebo, a non-significant difference.[7] These findings highlight the challenges in translating the acute hemodynamic benefits of this drug class into long-term clinical improvements for chronic heart failure.

| Clinical Trial Summary (Imazodan - a related PDE-III Inhibitor) |

| Drug: Imazodan |

| Condition: Chronic Congestive Heart Failure |

| Design: 12-week, multicenter, double-blind, randomized, placebo-controlled |

| N: 147 patients |

| Primary Outcome: No significant difference in exercise time between imazodan and placebo groups. |

| Secondary Outcomes: No significant difference in ejection fraction, frequency of ventricular premature complexes, or ventricular tachycardia. |

| Mortality (Intent-to-treat): 8% (8 of 103) in the imazodan group vs. 7% (3 of 44) in the placebo group (p = not significant). |

| Conclusion: The study failed to demonstrate a clinical benefit of imazodan in this patient population.[7] |

Key Experimental Protocols

The following sections describe generalized methodologies for evaluating compounds like this compound.

PDE-III Inhibition Assay

This protocol determines a compound's ability to inhibit the enzymatic activity of PDE-III.

-

Preparation: A reaction mixture is prepared containing an incubation buffer (e.g., Tris, Mg²⁺, EGTA), a known concentration of cAMP (substrate), and the test compound (e.g., this compound) at various concentrations.

-

Initiation: The reaction is initiated by adding a purified PDE-III enzyme preparation (e.g., from human platelet supernatants or a recombinant source).

-

Incubation: The mixture is incubated for a specified time at a controlled temperature (e.g., 37°C) to allow for enzymatic hydrolysis of cAMP.

-

Termination: The reaction is stopped, often by heat denaturation or the addition of a chemical inhibitor.

-

Quantification: The amount of remaining cAMP or the product of hydrolysis (5'-AMP) is measured. This can be achieved using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.

-

Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. An IC₅₀ value is then determined from the resulting dose-response curve.

Intracellular cAMP Measurement in Platelets

This protocol measures the effect of a compound on cAMP levels within a cellular context.

-

Platelet Isolation: Human platelets are isolated from whole blood, typically from healthy donors, through centrifugation to create platelet-rich plasma (PRP). The platelets are then washed to remove plasma components.

-

Cell Treatment: Washed platelets are incubated with the test compound (this compound) at various concentrations for a defined period. A positive control (e.g., forskolin, an adenylyl cyclase activator) and a negative control (vehicle) are included.

-

Cell Lysis: The incubation is stopped, and the cells are lysed to release their intracellular contents, including cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an ELISA or a bioluminescent assay (e.g., cAMP-Glo™).[8] In these assays, cellular cAMP competes with a labeled cAMP standard for binding to a specific antibody or protein (like PKA).

-

Data Analysis: The signal generated is typically inversely proportional to the amount of cAMP in the sample. A standard curve is used to calculate the absolute cAMP concentration, and the EC₅₀ value is determined from the dose-response curve.

Concluding Remarks and Future Directions

This compound is a potent and selective PDE-III inhibitor with clear inotropic and vasodilator effects demonstrated in preclinical models. Its mechanism of action, centered on the elevation of intracellular cAMP, is well-suited to counteract key pathophysiological aspects of heart failure.

However, the lack of robust clinical trial data for this compound, coupled with the challenging history of other PDE-III inhibitors for chronic heart failure, tempers enthusiasm. While these agents can be effective for acute decompensation, long-term use has been associated with concerns about increased mortality, potentially due to arrhythmogenic effects and increased myocardial oxygen demand. Future research must therefore focus on elucidating a clear therapeutic window and identifying specific patient populations that might benefit from this mechanism without incurring unacceptable risks. The anti-platelet effects also warrant further investigation, as this could be a beneficial ancillary property in patients with heart failure who are at high risk for thrombotic events.

References

- 1. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relationship between Platelet PPARs, cAMP Levels, and P-Selectin Expression: Antiplatelet Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effectiveness of imazodan for treatment of chronic congestive heart failure. The Imazodan Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

The Effect of Siguazodan on Vascular Smooth Muscle Cells: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular smooth muscle cells (VSMCs) are fundamental to the regulation of vascular tone and blood pressure.[1][2] Dysregulation of VSMC function is implicated in various cardiovascular diseases, making them a critical target for therapeutic intervention.[3][4] Siguazodan (SK&F 94836) is a selective phosphodiesterase (PDE) inhibitor known for its vasodilator properties.[5] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on VSMCs, focusing on its core signaling pathways, impact on intracellular messengers, and quantitative effects. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and development.

Core Mechanism of Action: PDE-III Inhibition

This compound's primary mechanism of action is the selective inhibition of the phosphodiesterase-III (PDE-III) enzyme.[5] In VSMCs, PDE-III is a key enzyme responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE-III, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[6]

Elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates and inhibits Myosin Light Chain Kinase (MLCK).[7] Since MLCK is the enzyme responsible for phosphorylating myosin light chains—a critical step for actin-myosin cross-bridge formation and muscle contraction—its inhibition leads directly to a reduction in the contractile state of the cell, resulting in vasorelaxation.[7][8]

References

- 1. Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolism of vascular smooth muscle cells in vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium in Vascular Smooth Muscle Cell Elasticity and Adhesion: Novel Insights Into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identify potential drugs for cardiovascular diseases caused by stress-induced genes in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of this compound, a selective phosphodiesterase inhibitor, on human platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of pimobendan, a cardiotonic and vasodilating agent with phosphodiesterase inhibiting properties, on isolated arteries and veins of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 8. researchgate.net [researchgate.net]

Siguazodan and the cAMP-PKA Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siguazodan (SK&F 94836) is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that exerts positive inotropic and vasodilatory effects. Its mechanism of action is intrinsically linked to the cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) signaling pathway. By inhibiting the hydrolysis of cAMP, this compound increases intracellular cAMP levels, leading to the activation of PKA and subsequent phosphorylation of downstream targets involved in cardiac muscle contraction and smooth muscle relaxation. This technical guide provides an in-depth overview of this compound, its interaction with the cAMP-PKA pathway, a compilation of its quantitative effects, and detailed experimental protocols for its characterization.

Introduction to this compound and the cAMP-PKA Signaling Pathway

This compound is a pyridazinone derivative that has been investigated for its therapeutic potential in conditions such as heart failure due to its combined inotropic and vasodilatory properties. These effects are mediated through the selective inhibition of PDE3, an enzyme primarily responsible for the degradation of cAMP in cardiac and vascular smooth muscle cells.

The cAMP-PKA signaling pathway is a ubiquitous and crucial intracellular signaling cascade. It is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP from ATP. The primary intracellular effector of cAMP is PKA, a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating a multitude of substrate proteins on serine and threonine residues. This phosphorylation cascade ultimately governs a wide range of cellular processes, including metabolism, gene transcription, and, critically for the action of this compound, cardiac muscle contraction and smooth muscle relaxation.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

| Parameter | Value | Cell/Tissue Type | Reference |

| PDE3 Inhibition IC50 | 117 nM | --- | [1] |

| cAMP Accumulation EC50 | 18.88 µM | Intact Platelets | [1] |

| Inhibition of Phenylephrine-induced 5-HT release IC50 | 4.2 µM | --- | [1] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Signaling Pathways and Experimental Workflows

The cAMP-PKA Signaling Pathway

The following diagram illustrates the canonical cAMP-PKA signaling pathway.

Mechanism of Action of this compound

This compound's mechanism of action involves the direct inhibition of PDE3, leading to an accumulation of cAMP and subsequent enhancement of the PKA signaling cascade.

Experimental Workflow for Characterizing this compound

A typical workflow for the preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to determine its potency, efficacy, and physiological effects.

Experimental Protocols

Phosphodiesterase 3 (PDE3) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PDE3 activity.

Materials:

-

Purified recombinant human PDE3 enzyme

-

This compound

-

[³H]-cAMP (radiolabeled cyclic AMP)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the purified PDE3 enzyme, assay buffer, and a specific concentration of this compound or vehicle (control).

-

Initiate the reaction by adding a known amount of [³H]-cAMP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Terminate the reaction by boiling the mixture for 1-2 minutes.

-

Cool the tubes on ice and add snake venom nucleotidase to convert the unhydrolyzed [³H]-cAMP to [³H]-adenosine. Incubate at 30°C for 10-20 minutes.

-

Add a slurry of the anion-exchange resin to the tubes. The resin will bind the charged [³H]-AMP, while the uncharged [³H]-adenosine remains in the supernatant.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE3 inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

cAMP Accumulation Assay in Intact Cells

Objective: To determine the half-maximal effective concentration (EC50) of this compound for increasing intracellular cAMP levels.

Materials:

-

A suitable cell line expressing PDE3 (e.g., human platelets, cardiac myocytes)

-

This compound

-

Adenylyl cyclase activator (e.g., forskolin or a specific GPCR agonist)

-

Cell lysis buffer

-

cAMP immunoassay kit (e.g., ELISA or TR-FRET based)

-

Plate reader

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Wash the cells with a serum-free medium or an appropriate buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specific time (e.g., 15-30 minutes).

-

Stimulate the cells with an adenylyl cyclase activator to induce cAMP production.

-

After the stimulation period, terminate the reaction and lyse the cells using the provided lysis buffer.

-

Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration for each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and determine the EC50 value using non-linear regression analysis.

PKA Activity Assay

Objective: To assess the effect of this compound on PKA activity in cell lysates.

Materials:

-

Cells treated with this compound as described in the cAMP accumulation assay.

-

PKA activity assay kit (e.g., based on the phosphorylation of a specific PKA substrate)

-

Protein quantification assay (e.g., BCA or Bradford assay)

-

Plate reader

Procedure:

-

Prepare cell lysates from cells treated with this compound and/or a stimulator of cAMP production.

-

Determine the total protein concentration of each lysate.

-

Use a PKA activity assay kit to measure the kinase activity in equal amounts of protein from each sample. These kits typically involve the following steps:

-

Incubating the cell lysate with a specific PKA substrate (e.g., a peptide containing a PKA consensus phosphorylation site) in the presence of ATP.

-

Detecting the phosphorylated substrate using a specific antibody or by measuring the consumption of ATP.

-

-

Follow the kit manufacturer's protocol for incubation times, reagent additions, and signal detection.

-

Express PKA activity relative to the total protein concentration.

-

Compare the PKA activity in this compound-treated cells to that in vehicle-treated control cells.

Conclusion

This compound is a well-characterized selective PDE3 inhibitor that effectively modulates the cAMP-PKA signaling pathway to produce positive inotropic and vasodilatory effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on this compound and other compounds targeting this critical signaling cascade. A thorough understanding of its mechanism of action and the methodologies for its evaluation is essential for the continued exploration of its therapeutic potential and the development of novel cardiovascular drugs.

References

Siguazodan (SK&F 94836): A Technical Guide for Investigating Endothelial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases. The cyclic adenosine monophosphate (cAMP) signaling pathway plays a pivotal role in maintaining endothelial homeostasis. Siguazodan (SK&F 94836), a potent and selective phosphodiesterase 3 (PDE3) inhibitor, offers a valuable pharmacological tool to investigate the role of cAMP in endothelial cell biology and dysfunction. By preventing the degradation of cAMP, this compound allows for the targeted study of downstream signaling cascades that regulate vascular tone, inflammation, permeability, and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its potential applications in studying endothelial dysfunction, and detailed experimental protocols for its use in in-vitro models.

Introduction to this compound and Endothelial Dysfunction

Endothelial dysfunction is characterized by a shift in the behavior of endothelial cells towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. A key contributor to this pathological shift is the dysregulation of intracellular signaling pathways, including the nitric oxide (NO) and cAMP signaling cascades.

This compound is a selective inhibitor of phosphodiesterase III (PDE3), an enzyme responsible for the hydrolysis of cAMP. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP, thereby activating downstream effectors such as Protein Kinase A (PKA). This modulation of cAMP signaling can have profound effects on endothelial cell function, making this compound a valuable tool for researchers in this field.

Table 1: Quantitative Data for this compound and Other Relevant PDE3 Inhibitors

| Compound | Target | IC50 | Cell Type/Assay Condition | Reference |

| This compound (SK&F 94836) | PDE3 | 117 nM | --- | [1] |

| Cilostamide | PDE3A | 27 nM | Recombinant Human | [2] |

| Cilostamide | PDE3B | 50 nM | Recombinant Human | [2] |

| Cilostazol | PDE3 | 0.2 µM | --- | [2] |

| Milrinone | PDE3 | 2.1 µM | --- | [2] |

| Olprinone | PDE3 | 0.35 µM | Human Cardiac | [2] |

| Pimobendan | PDE3 | 0.32 µM | --- | [2] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective inhibition of PDE3. In endothelial cells, the resulting increase in cAMP levels activates PKA, which in turn can phosphorylate various downstream targets, including endothelial nitric oxide synthase (eNOS). The cAMP-PKA pathway is also known to interact with other signaling cascades, such as the PI3K/Akt pathway, which are crucial for endothelial cell survival and function.

References

Siguazodan: A Deep Dive Into Molecular Interactions Beyond PDE3

Executive Summary: Siguazodan (SK&F 94836) is well-established in scientific literature as a potent and selective inhibitor of phosphodiesterase 3 (PDE3). Its therapeutic effects, including inotropic and vasodilator actions, are primarily attributed to this mechanism. Extensive searches of publicly available data have not revealed any well-characterized molecular targets for this compound beyond the PDE3 enzyme family. This guide, therefore, provides an in-depth analysis of this compound's interaction with its primary target, PDE3. Furthermore, it outlines the experimental methodologies that would be essential for systematically investigating potential off-target interactions, a critical step in modern drug development for ensuring safety and understanding polypharmacology.

Primary Molecular Target: Phosphodiesterase 3 (PDE3)

This compound is a selective inhibitor of the cGMP-inhibited phosphodiesterase, commonly known as PDE3. This enzyme is a critical regulator of intracellular second messengers, primarily cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. This increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cascade of physiological effects.

The primary consequences of PDE3 inhibition by this compound include:

-

Positive Inotropic Effects: In cardiac muscle, elevated cAMP enhances calcium influx, leading to increased myocardial contractility.

-

Vasodilation: In vascular smooth muscle cells, increased cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure.

-

Anti-platelet Aggregation: In platelets, higher cAMP levels inhibit aggregation, suggesting a potential antithrombotic role[1].

Quantitative Data: Inhibitory Potency

The potency of this compound against its primary target has been quantified and is summarized in the table below.

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | PDE3 | 117 nM | Biochemical Assay | [2] |

Signaling Pathway of this compound Action

The mechanism of action of this compound is centered on the modulation of the cAMP signaling pathway. Upon inhibition of PDE3, the resulting accumulation of cAMP leads to the activation of PKA, which then phosphorylates downstream effectors. In platelets, this leads to reduced intracellular calcium levels and inhibition of aggregation[1]. The interplay between cAMP and calcium signaling is a crucial aspect of this compound's effects[3][4][5].

Figure 1. this compound's primary signaling pathway via PDE3 inhibition.

Investigating Molecular Targets Beyond PDE3

While this compound is considered highly selective for PDE3, comprehensive profiling is necessary to definitively rule out other biologically relevant interactions. Modern drug discovery employs several techniques to identify both on-target and off-target effects.

Recommended Experimental Protocols for Off-Target Screening

2.1.1. Broad-Panel Kinase Screening (Kinome Scan)

-

Objective: To determine if this compound interacts with any of the ~500 kinases in the human kinome.

-

Methodology: A competition binding assay is typically used. This compound is incubated at a fixed concentration (e.g., 1-10 µM) with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is then added. The amount of this compound bound to each kinase is quantified by qPCR of the DNA tag. Hits are confirmed by determining the dissociation constant (Kd) in subsequent dose-response experiments.

2.1.2. Receptor Profiling (Safety Panel)

-

Objective: To screen this compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

-

Methodology: Radioligand binding assays are the standard. This compound is tested for its ability to displace a specific radiolabeled ligand from a panel of receptors. The assays are typically run at a single high concentration (e.g., 10 µM) to identify potential interactions. Any significant inhibition (>50%) is followed up with concentration-response curves to determine the IC50 or Ki.

2.1.3. Cellular Thermal Shift Assay (CETSA)

-

Objective: To identify target engagement in a cellular context.

-

Methodology: Intact cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures, causing proteins to denature. The principle is that ligand-bound proteins are stabilized and will denature at a higher temperature. The soluble protein fraction at each temperature is analyzed by Western blot for specific targets or by mass spectrometry for a proteome-wide analysis.

Experimental Workflow for Target Identification

The following diagram illustrates a logical workflow for systematically identifying potential molecular targets of a compound like this compound.

Figure 2. A hypothetical workflow for identifying off-target interactions.

Detailed Experimental Protocol: PDE3 Inhibition Assay

This protocol is a representative example of how the inhibitory activity of this compound against PDE3 can be quantified. This is based on a common fluorescence polarization (FP) method[6][7][8].

| Step | Procedure |

| 1. Reagent Prep | Prepare a complete PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare serial dilutions of this compound in the assay buffer (with DMSO concentration kept constant, e.g., <1%). Dilute recombinant human PDE3 enzyme to the working concentration (e.g., 5-10 pg/µl). |

| 2. Reaction Setup | In a 96-well plate, add 5 µL of the diluted this compound or vehicle (for positive control) and buffer only (for blank). Add 40 µL of the diluted PDE3 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 45 µL of buffer to the "Blank" wells. |

| 3. Initiation | Initiate the reaction by adding 5 µL of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP, final concentration 200 nM) to all wells. The final reaction volume is 50 µL. |

| 4. Incubation | Incubate the plate at room temperature for 60 minutes, protected from light. |

| 5. Detection | Stop the reaction and detect the product by adding 100 µL of a binding agent (e.g., phosphate-binding nanobeads). This agent binds to the hydrolyzed FAM-AMP, causing a change in fluorescence polarization. |

| 6. Measurement | Read the fluorescence polarization on a suitable microplate reader. |

| 7. Data Analysis | Calculate the percent inhibition for each this compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. |

Conclusion

This compound's pharmacological profile is best understood through its potent and selective inhibition of PDE3. This action directly leads to an increase in intracellular cAMP, mediating its therapeutic effects on the cardiovascular system. While the current body of evidence points to a high degree of selectivity, this guide provides the framework for the rigorous investigation required to formally exclude the existence of other clinically relevant molecular targets. Such studies are fundamental to fully characterizing the safety and mechanism of action of any therapeutic agent.

References

- 1. The effects of this compound, a selective phosphodiesterase inhibitor, on human platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interactions between calcium and cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological implications of the Ca2+/cAMP signaling interaction: from risk for antihypertensive therapy to potential beneficial for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP and Ca2+ signaling in secretory epithelia: Crosstalk and Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

Siguazodan: A Deep Dive into Structure-Activity Relationships for PDE3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: The Role of PDE3 Inhibition

Phosphodiesterase 3 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It catalyzes the hydrolysis of cAMP to AMP, thus terminating its second messenger activity. In cardiac and vascular smooth muscle cells, elevated cAMP levels lead to a cascade of downstream effects.

Siguazodan exerts its effects by selectively inhibiting PDE3.[1] This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell.[2] In cardiac muscle, increased cAMP enhances calcium influx, resulting in a positive inotropic (contractility-enhancing) effect.[2] In vascular smooth muscle, elevated cAMP levels lead to vasodilation and a reduction in blood pressure.[2] this compound has also been shown to have anti-platelet actions by increasing cAMP levels and reducing cytoplasmic free calcium in platelets.[1]

References

Siguazodan's In Vitro Pharmacodynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siguazodan (SK&F 94836) is a potent and selective inhibitor of phosphodiesterase III (PDE-III), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This document provides a comprehensive overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, quantitative inhibitory data, and effects on cellular function, particularly in platelets and cardiac myocytes. Methodological details for key experimental procedures are provided to facilitate replication and further investigation.

Core Mechanism of Action: Selective PDE-III Inhibition

This compound exerts its pharmacological effects primarily through the selective inhibition of the cGMP-inhibited phosphodiesterase, commonly known as phosphodiesterase III (PDE-III).[1][2] This enzyme is responsible for the hydrolysis of cAMP, a key second messenger involved in numerous cellular processes.[3] By inhibiting PDE-III, this compound leads to an accumulation of intracellular cAMP, thereby potentiating cAMP-mediated signaling pathways.[3][4]

The primary consequence of increased intracellular cAMP is the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets. This leads to a range of physiological responses, including modulation of platelet aggregation and enhanced cardiac contractility.[3][5]

Quantitative Inhibitory Data

This compound's potency and selectivity have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) value for its primary target.

| Target Enzyme | IC50 | Source |

| Phosphodiesterase III (PDE-III) | 117 nM | [4] |

Note: Further data on IC50 values against other PDE isoforms would be beneficial to fully illustrate the selectivity profile of this compound.

In Vitro Effects on Platelet Function

This compound has demonstrated significant anti-platelet activity in in vitro studies.[1] This effect is a direct consequence of elevated intra-platelet cAMP levels, which inhibits key platelet activation processes.[1]

Inhibition of Platelet Aggregation

In studies using human platelet-rich plasma (PRP), this compound was shown to inhibit platelet aggregation induced by various agonists.[1] Notably, it was more potent at inhibiting aggregation induced by U46619 (a thromboxane A2 mimetic) compared to ADP and collagen.[1]

Effects on Intracellular Signaling

In washed human platelets, this compound treatment leads to an increase in cAMP levels and a reduction in cytoplasmic free calcium ([Ca2+]i).[1] The rise in cAMP and subsequent activation of PKA are believed to be the primary mechanisms underlying the inhibition of platelet aggregation.

In Vitro Effects on Cardiac Myocytes

Consistent with its PDE-III inhibitory activity, this compound exhibits positive inotropic and vasodilator effects.[1][6] PDE-III is a key regulator of cAMP in cardiac muscle, and its inhibition leads to increased cardiac contractility.[3][5]

Modulation of Cardiac Contractility

Inhibition of PDE3A, the isoform predominantly found in cardiac myocytes, by agents like this compound is expected to increase cAMP levels.[5] This leads to enhanced PKA activity, resulting in the phosphorylation of key proteins involved in excitation-contraction coupling, such as L-type calcium channels and phospholamban, ultimately leading to an increased inotropic state.[5]

Experimental Protocols

PDE-III Inhibition Assay

Objective: To determine the IC50 of this compound for the inhibition of PDE-III.

Methodology:

-

Enzyme Preparation: Partially purified PDE-III is obtained from a relevant tissue source, such as human platelets or cardiac tissue, through methods like ion-exchange chromatography.[1]

-

Assay Reaction: The assay is typically performed in a buffer containing a fixed concentration of cAMP (often near the Km value for the enzyme) and [3H]-cAMP as a tracer.

-

Inhibitor Addition: Varying concentrations of this compound are pre-incubated with the enzyme.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate (cAMP and [3H]-cAMP) and allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). The reaction is then terminated, often by the addition of a stop solution or by heat inactivation.

-

Product Separation: The product of the reaction, [3H]-5'-AMP, is separated from the unreacted [3H]-cAMP. This can be achieved using techniques like anion-exchange chromatography or by using snake venom nucleotidase to convert [3H]-5'-AMP to [3H]-adenosine, which is then separated from the charged cAMP.

-

Quantification: The amount of [3H]-5'-AMP (or [3H]-adenosine) is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Sample Preparation: Human venous blood is collected into an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed.

-

Incubation: Aliquots of PRP are pre-incubated with various concentrations of this compound or a vehicle control for a specified time at 37°C in an aggregometer cuvette with stirring.

-

Agonist Addition: A sub-maximal concentration of a platelet agonist (e.g., ADP, collagen, or U46619) is added to initiate aggregation.

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP suspension over time using a light aggregometer.

-

Data Analysis: The maximum extent of aggregation is determined for each concentration of this compound. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined from the concentration-response curve.

Conclusion

The in vitro pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of PDE-III. This mechanism of action translates into significant anti-platelet and positive inotropic effects, driven by the accumulation of intracellular cAMP. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound and other PDE-III inhibitors. Future in vitro studies should aim to further delineate its selectivity across all PDE isoforms and explore its effects in a wider range of relevant cell types.

References

- 1. The effects of this compound, a selective phosphodiesterase inhibitor, on human platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of this compound, a selective phosphodiesterase inhibitor, on human platelet function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the HPLC Analysis of Siguazodan

These application notes provide a comprehensive guide for the quantitative analysis of Siguazodan in bulk drug substance and pharmaceutical dosage forms using a validated High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a selective phosphodiesterase III (PDE-III) inhibitor.[1] By inhibiting PDE-III, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This mechanism underlies its therapeutic effects. Accurate and reliable analytical methods are crucial for the quality control and formulation development of this compound. The HPLC method detailed below is designed to be specific, accurate, and precise for the determination of this compound.

Signaling Pathway of this compound

As a PDE-III inhibitor, this compound's mechanism of action involves the modulation of the cAMP signaling pathway. The inhibition of PDE-III leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a physiological response.

Figure 1. This compound's inhibitory action on PDE-III increases cAMP levels, activating PKA.

HPLC Method Protocol

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound.

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |

| Column | C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Reagent and Sample Preparation

-

Mobile Phase Preparation:

-

Prepare a 0.02 M solution of potassium dihydrogen phosphate in HPLC-grade water.

-

Adjust the pH to 3.5 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix the filtered buffer with acetonitrile in a 40:60 ratio.

-

Degas the mobile phase by sonication for 15 minutes.

-

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

-

-

Sample Preparation (from tablets):

-

Weigh and finely powder 20 tablets.

-